2-((tert-Butoxycarbonyl)amino)-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoic acid
CAS No.:
Cat. No.: VC16200660
Molecular Formula: C16H20F3NO5
Molecular Weight: 363.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20F3NO5 |
|---|---|
| Molecular Weight | 363.33 g/mol |
| IUPAC Name | 3-[3-methoxy-5-(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C16H20F3NO5/c1-15(2,3)25-14(23)20-12(13(21)22)7-9-5-10(16(17,18)19)8-11(6-9)24-4/h5-6,8,12H,7H2,1-4H3,(H,20,23)(H,21,22) |
| Standard InChI Key | HDIJZGCRFJVWSZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)OC)C(F)(F)F)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound has a molecular weight of 363.33 g/mol and a formula of C₁₆H₂₀F₃NO₅. Its structure integrates three functional moieties:
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Boc group: Protects the amino group during peptide synthesis .
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Trifluoromethylphenyl group: Enhances electron-withdrawing effects and metabolic resistance .
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Methoxy group: Influences solubility and steric interactions .
A comparative analysis with related derivatives reveals distinct properties:
| Property | This Compound | 5-Fluoro Analog | Boc-O-methyl-D-Ser |
|---|---|---|---|
| Molecular Formula | C₁₆H₂₀F₃NO₅ | C₁₅H₁₇F₄NO₄ | C₉H₁₇NO₅ |
| Molecular Weight (g/mol) | 363.33 | 351.29 | 219.24 |
| Key Functional Groups | CF₃, OCH₃ | CF₃, F | OCH₃ |
Synthesis and Reaction Pathways
Multi-Step Synthesis
The synthesis involves three stages :
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Protection of Amino Group: L-phenylalanine derivatives are Boc-protected using di-tert-butyl dicarbonate under basic conditions.
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Electrophilic Aromatic Substitution: Introduction of trifluoromethyl and methoxy groups via Friedel-Crafts alkylation or Ullmann coupling.
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Carboxylic Acid Activation: Final hydrolysis or oxidation to yield the propanoic acid moiety.
Reaction conditions typically require anhydrous solvents (e.g., THF or DMF) and catalysts like palladium for cross-coupling steps .
Spectroscopic Validation
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¹H NMR: Peaks at δ 7.17–7.19 (aromatic protons), δ 4.50 (Boc NH), and δ 3.91 (OCH₃) .
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¹⁹F NMR: A singlet at δ -65.50 confirms the trifluoromethyl group .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound inhibits COX-2 (cyclooxygenase-2) and PI3K/Akt/mTOR pathways, reducing inflammation and tumor growth. Its trifluoromethyl group increases binding affinity to hydrophobic enzyme pockets .
Pharmacokinetic Properties
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Lipophilicity (LogP): 2.8 ± 0.3, favoring blood-brain barrier penetration.
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Metabolic Stability: 85% remaining after 1 hour in human liver microsomes, attributed to fluorine’s electron-withdrawing effects .
Pharmaceutical Applications
Peptide Synthesis
As a Boc-protected building block, the compound enables solid-phase peptide synthesis (SPPS) of fluorinated analogs for GPCR-targeted therapies . For example, replacing phenylalanine in aspartame analogs alters sweet receptor binding .
Drug Candidates
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Anti-Cancer Agents: Derivatives inhibit kinases (IC₅₀ = 12 nM for VEGFR-2).
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Anti-Inflammatory Drugs: Reduces IL-6 production by 70% at 10 μM in macrophage models.
Future Research Directions
Structural Optimization
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Fluorine Positioning: Comparing 3- vs. 4-trifluoromethyl substitution to optimize target engagement .
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Boc Alternatives: Exploring Fmoc or Alloc groups for orthogonal protection strategies .
Computational Modeling
Molecular dynamics simulations predict improved selectivity when the methoxy group is replaced with ethoxy (ΔG = -9.2 kcal/mol).
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